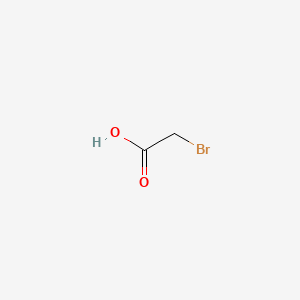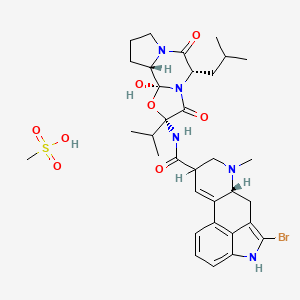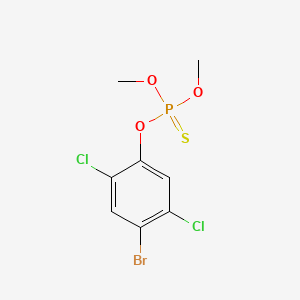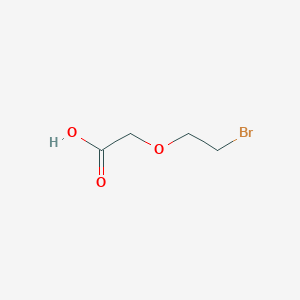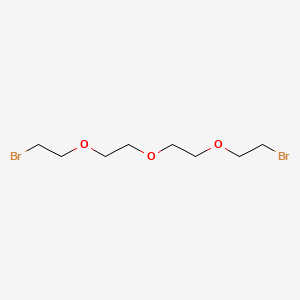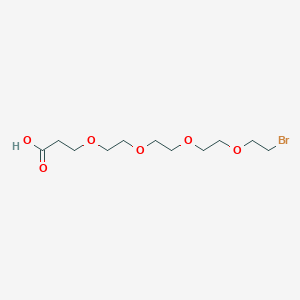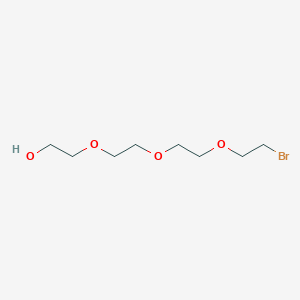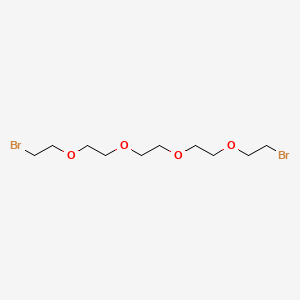
(Z-Cys-OH)2
Vue d'ensemble
Description
“(Z-Cys-OH)2” is a cysteine derivative . Its molecular formula is C22H24N2O8S2 and it has a molecular weight of 508.6 g/mol . It is also known by other names such as N,N’-Dicarbobenzoxy-L-cystine and N,N’-Bis (benzyloxycarbonyl)-L-cystine .
Molecular Structure Analysis
The IUPAC name of “(Z-Cys-OH)2” is (2 R )-3- [ [ (2 R )-2-carboxy-2- (phenylmethoxycarbonylamino)ethyl]disulfanyl]-2- (phenylmethoxycarbonylamino)propanoic acid . The InChI and SMILES strings provide more information about its molecular structure .Physical And Chemical Properties Analysis
“(Z-Cys-OH)2” is a solid compound . It has a molecular weight of 508.56 and a molecular formula of C22H24N2O8S2 . The compound is stable under various conditions and can be stored at -20°C for 3 years or at 4°C for 2 years .Safety and Hazards
Mécanisme D'action
Target of Action
(Z-Cys-OH)2, a derivative of the amino acid cysteine (Cys), primarily targets thiol groups in protein cysteine residues . These thiol groups can undergo one- and two-electron oxidation reactions leading to the formation of thiyl radicals or sulfenic acids, respectively .
Mode of Action
The interaction of (Z-Cys-OH)2 with its targets involves oxidation reactions. The deprotonated form of the thiol in protein cysteines reacts with biologically relevant oxidants, leading to the formation of thiyl radicals or sulfenic acids . The protein microenvironment has pronounced effects on cysteine residue reactivity .
Biochemical Pathways
The action of (Z-Cys-OH)2 affects the oxidation pathways of protein cysteine residues. Thiyl radicals and sulfenic acids, formed as a result of the interaction of (Z-Cys-OH)2 with its targets, are involved in the catalytic mechanism of several enzymes and in the redox regulation of protein function and/or signaling pathways . They are usually short-lived species that undergo further reactions that converge in the formation of different stable products, resulting in several post-translational modifications of the protein .
Result of Action
The action of (Z-Cys-OH)2 results in the formation of thiyl radicals and sulfenic acids, which are involved in the catalytic mechanism of several enzymes and in the redox regulation of protein function and/or signaling pathways . Some of these modifications can be reversed through the action of specific cellular reduction systems, while others may damage the proteins irreversibly, making them more prone to aggregation or degradation .
Action Environment
The action, efficacy, and stability of (Z-Cys-OH)2 can be influenced by various environmental factors. For instance, the thermodynamics and the kinetics of the oxidation of the thiols in protein cysteines are affected by the acidity of the thiol . Moreover, the protein microenvironment can have pronounced effects on cysteine residue reactivity .
Propriétés
IUPAC Name |
(2R)-3-[[(2R)-2-carboxy-2-(phenylmethoxycarbonylamino)ethyl]disulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8S2/c25-19(26)17(23-21(29)31-11-15-7-3-1-4-8-15)13-33-34-14-18(20(27)28)24-22(30)32-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,29)(H,24,30)(H,25,26)(H,27,28)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRQEEVKHMDMCF-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z-Cys-OH)2 | |
CAS RN |
6968-11-2 | |
| Record name | N,N′-Bis[(phenylmethoxy)carbonyl]-L-cystine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6968-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-dibenzyloxycarbonyl-L-cystine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




